molecular formula C5H12N2O2 B13936674 1-Propanamine, N,2-dimethyl-N-nitro- CAS No. 53951-45-4

1-Propanamine, N,2-dimethyl-N-nitro-

Cat. No.: B13936674
CAS No.: 53951-45-4
M. Wt: 132.16 g/mol
InChI Key: VHQJQNRZBRJXCE-UHFFFAOYSA-N
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Description

1-Propanamine, N,2-dimethyl-N-nitro- (CAS 53951-45-4) is a nitro-substituted tertiary amine with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol . Its IUPAC name reflects the presence of a nitro group (-NO₂) attached to the nitrogen atom, along with two methyl substituents at the N and 2-positions of the propanamine backbone. Key identifiers include the InChIKey VHQJQNRZBRJXCE-UHFFFAOYSA-N and CAS Registry Number 53951-45-4 .

This compound has been detected as a degradation byproduct in electroplating wastewater treatment via the electro-Fenton process, indicating its environmental relevance .

Properties

CAS No.

53951-45-4

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N-methyl-N-(2-methylpropyl)nitramide

InChI

InChI=1S/C5H12N2O2/c1-5(2)4-6(3)7(8)9/h5H,4H2,1-3H3

InChI Key

VHQJQNRZBRJXCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Ammoxidation, Methylation, and Nitration Route

This method is outlined in Chinese patent CN104478762A and involves three key steps:

Step Description Conditions & Reagents Yield & Purity
Ammoxidation Methyl isocyanate reacts with ammonia gas to form methyl urea intermediate (MU) Molar ratio MIC:NH3 = 1:1 to 1.06; Temperature: 25–60°C Intermediate for next step
Methylation MU is methylated using methyl sulfate to form methylated intermediate Methyl sulfate dosage: 1–2 times MIC molar weight; Temp: 20–65°C Reaction solution used directly
Nitration Nitration of methylated intermediate using nitrosonitric acid in sulfuric acid medium Sulfuric acid: 2–5 times MIC; Nitrosonitric acid: 1–4 times MIC; Temp: 0–25°C Product yield 63%, purity 98.2%

Reaction Scheme Summary:

$$
\text{Methyl isocyanate} + \text{NH}_3 \xrightarrow{\text{Ammoxidation}} \text{MU} \xrightarrow{\text{Methyl sulfate}} \text{Methylated intermediate} \xrightarrow{\text{Nitration}} \text{1-Propanamine, N,2-dimethyl-N-nitro-}
$$

This approach benefits from mild conditions, wide availability of raw materials (ammonia, methyl isocyanate, methyl sulfate), and suitability for industrial production with high product quality and relatively low cost.

Substitution Reaction Using Alkyl Amines and Methylating Agents

According to research on dimethylamine derivatives synthesis, substitution reactions of alkyl amines with methyl halides or dimethyl sulfate are common methods for N-methylation:

  • Primary or secondary amines react with methyl iodide, methyl bromide, or dimethyl sulfate to introduce methyl groups.
  • Transition metal-catalyzed N-methylation using reagents like formic acid, carbon dioxide, or paraformaldehyde has been developed to improve selectivity and reduce hazardous waste.
  • Catalytic "borrowing hydrogen" strategies using alcohols as methyl sources are emerging as cleaner alternatives.

However, these methods often require high temperature/pressure, catalysts, and careful control to avoid side reactions.

Preparation of Related Intermediates

While direct preparation of 1-Propanamine, N,2-dimethyl-N-nitro- is less documented, related compounds such as N,O-dimethyl-N'-nitroisourea have well-established methods that may inform synthesis strategies:

  • O-methyl-N-nitroisourea reacts with methylamine hydrochloride in aqueous potassium fluoride system to yield N,O-dimethyl-N'-nitroisourea with >99% purity and ~79% yield.
  • Industrial processes emphasize use of inexpensive reagents, avoidance of purification between steps, and sulfuric acid as both catalyst and solvent, optimizing cost and scalability.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Ammoxidation + Methylation + Nitration Mild conditions, high purity (98.2%), cost-effective Moderate yield (~63%) High (patented industrial process)
Alkyl amine + Methyl halide substitution Simple reaction setup Use of hazardous methyl halides, waste generation Moderate (selectivity issues)
Transition metal-catalyzed N-methylation Cleaner, atom-efficient, fewer byproducts Requires catalysts, high temp/pressure Emerging, promising

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Ammoxidation Methyl isocyanate + NH3 25–60 N/A Intermediate Molar ratio 1:1 to 1.06
Methylation Methyl sulfate 20–65 N/A Intermediate Methyl sulfate 1–2× MIC molar weight
Nitration Nitrosonitric acid + sulfuric acid 0–25 63 98.2 Sulfuric acid 2–5× MIC molar weight
Substitution Alkyl amine + methyl halide/dimethyl sulfate Variable Variable Variable Hazardous reagents, selectivity issues
Catalytic N-methylation Amines + methanol/formaldehyde + catalyst High temp/pressure Variable High Clean byproduct (H2O), catalyst needed

Chemical Reactions Analysis

1-Propanamine, N,2-dimethyl-N-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

"1-Propanamine, N,2-dimethyl-N-nitro-", also known as N,2-Dimethyl-N-nitroso-1-propanamine, is a chemical compound with the molecular formula C5H12N2O2C_5H_{12}N_2O_2 . It features a propyl chain with a primary amine group at one end, a methyl group on the second carbon, and a nitroso group attached to the nitrogen atom of the amine.

Scientific Research Applications

N,2-Dimethyl-N-nitroso-1-propanamine is primarily used in analytical chemistry for the quantitation of nitrosamine impurities. Its main application lies in pharmaceutical analysis.

Quantitation of Nitrosamines: N,2-Dimethyl-N-nitroso-1-propanamine is utilized in liquid chromatography to quantify nitrosamine impurities in metformin drug products. Nitrosamines are genotoxic impurities, and their presence in drugs is tightly regulated. A highly sensitive and robust LC-MS/MS method is employed for the detection and quantitation of nitrosamine impurities.

Methods and Experimental Procedures: The method involves the use of a Thermo Scientific™ TSQ Quantis™ mass spectrometer and a liquid chromatography triple quadrupole selected reaction monitoring mass spectrometry (LC-SRM-MS) method using both heated electrospray ionization (HESI) and atmospheric pressure chemical ionization (APCI). This method can detect and quantify 10 different nitrosamines, including N,2-Dimethyl-N-nitroso-1-propanamine.

Results and Outcomes: The method was able to quantify nitrosamine impurities in metformin drug products below the daily acceptable intake level, meeting both European Medicines Agency (EMA) and United States Food and Drug Administration (US FDA) regulatory guidelines. The method proved to be reproducible and accurate, making it suitable for routine screening of nitrosamine impurities in drug products.

Structural Similarities

Several compounds share structural similarities with N,2-Dimethyl-N-nitroso-1-propanamine:

  • N,N-Dimethyl-N-nitrosamine (C2H6N2OC_2H_6N_2O): Known for its carcinogenic properties and is widely studied.
  • N-Nitrosodiethylamine (C4H10N2OC_4H_{10}N_2O): Strongly associated with cancer and used as a model compound.
  • N,N-Diethyl-N-nitrosamine (C4H10N2OC_4H_{10}N_2O): Exhibits a similar carcinogenic profile and is used in toxicology studies.
  • N,N-Dipropylnitrosamine (C6H14N2OC_6H_{14}N_2O): Exhibits similar biological activity and is studied for mutagenicity.

Mechanism of Action

The mechanism of action of 1-Propanamine, N,2-dimethyl-N-nitro- involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural or functional similarities with 1-Propanamine, N,2-dimethyl-N-nitro-:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences
1-Propanamine, N,N,2-trimethyl-2-nitro- 19155-54-5 C₆H₁₄N₂O₂ 146.19 Nitro, tertiary amine Additional methyl group on N
N-Nitrosodi-n-propylamine (NDPA) 621-64-7 C₆H₁₄N₂O 130.19 Nitroso (-N=O) instead of nitro Carcinogenic nitroso derivative
2-Propanamine, N-methyl-N-nitroso 30533-08-5 C₄H₁₀N₂O 102.14 Nitroso, secondary amine Shorter carbon chain
2-Propanamine, N-(1,1-dimethylethyl)-2-methyl 21981-37-3 C₈H₁₉N 129.24 Branched alkyl groups, no nitro Lacks nitro functionalization

Detailed Comparative Analysis

1-Propanamine, N,N,2-trimethyl-2-nitro- (CAS 19155-54-5)
  • Structure : Features an additional methyl group on the nitrogen atom compared to the target compound, resulting in a higher molecular weight (146.19 vs. 132.16 g/mol) .
  • Reactivity : The tertiary amine structure with a nitro group may exhibit reduced nucleophilicity compared to primary or secondary amines.
N-Nitrosodi-n-propylamine (NDPA) (CAS 621-64-7)
  • Structure: Contains a nitroso (-N=O) group instead of nitro (-NO₂). The nitroso group is a known carcinogen, making NDPA significantly more toxic than the nitro-substituted target compound .
  • Environmental Impact: NDPA is a regulated environmental contaminant due to its carcinogenicity, whereas the target compound’s toxicity profile remains understudied .
2-Propanamine, N-methyl-N-nitroso (CAS 30533-08-5)
  • Structure : A nitroso derivative with a shorter carbon chain (C₄ vs. C₅) and a secondary amine.
  • Thermodynamic Properties : Lower molecular weight (102.14 g/mol) and higher volatility compared to the target compound .
2-Propanamine, N-(1,1-dimethylethyl)-2-methyl (CAS 21981-37-3)
  • Structure : Branched alkyl groups dominate, lacking nitro functionalization.
  • Physical Properties : Higher hydrophobicity (XlogP ≈ 2.5) compared to the target compound, which likely has lower solubility in water due to the polar nitro group .

Key Research Findings

  • Environmental Presence : The target compound has been detected in synthetic turf infill (concentration ~0.64–2.46 ppm), highlighting its environmental persistence .
  • Degradation Pathways : During electro-Fenton treatment, 1-Propanamine, N,2-dimethyl-N-nitro- forms as a transient byproduct, suggesting lower stability than nitroso analogs like NDPA .
  • Safety Data: Limited toxicity data exist, but structurally related nitroso compounds (e.g., NDPA) are classified as carcinogens, necessitating caution in handling nitro-substituted amines .

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